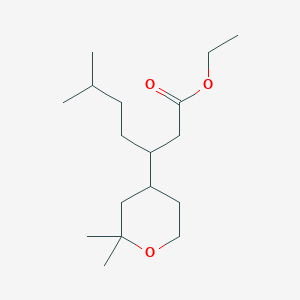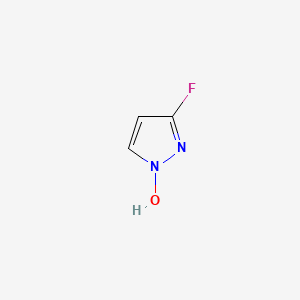
3-Fluoro-1H-pyrazol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1H-pyrazol-1-ol is a heterocyclic compound that features a pyrazole ring substituted with a fluorine atom at the third position and a hydroxyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1H-pyrazol-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with fluorinated ketones or aldehydes under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1H-pyrazol-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 3-Fluoro-1H-pyrazol-1-one.
Reduction: Formation of 3-Fluoro-1H-pyrazoline.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-1H-pyrazol-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-Fluoro-1H-pyrazol-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1H-pyrazol-1-ol: Similar structure but with a chlorine atom instead of fluorine.
3-Bromo-1H-pyrazol-1-ol: Contains a bromine atom instead of fluorine.
3-Iodo-1H-pyrazol-1-ol: Features an iodine atom in place of fluorine.
Uniqueness
3-Fluoro-1H-pyrazol-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
921604-96-8 |
|---|---|
Molecular Formula |
C3H3FN2O |
Molecular Weight |
102.07 g/mol |
IUPAC Name |
3-fluoro-1-hydroxypyrazole |
InChI |
InChI=1S/C3H3FN2O/c4-3-1-2-6(7)5-3/h1-2,7H |
InChI Key |
KMWDZEDHLLOYPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



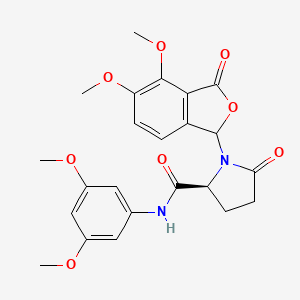
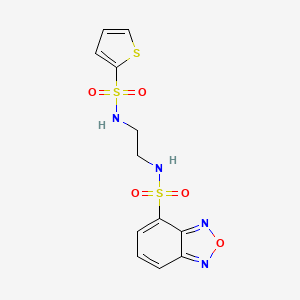
![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide](/img/structure/B12615828.png)
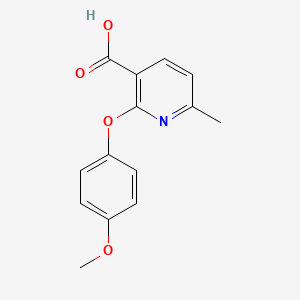
![5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12615840.png)

![2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene](/img/structure/B12615849.png)
![5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol](/img/structure/B12615854.png)

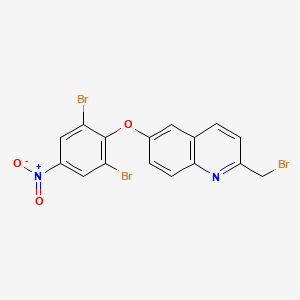
![1(2H)-Quinolineethanol, 3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-a-(trifluoromethyl)-, (aS,2R)-](/img/structure/B12615867.png)
![3,3'-{[4-(Benzyloxy)phenyl]methylene}bis(5-methoxy-1H-indole)](/img/structure/B12615874.png)
